molecular formula C12H14BrF3O2 B14045385 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B14045385
M. Wt: 327.14 g/mol
InChI Key: ZXSYAWPIRRNDSZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a trifluoromethoxy group at position 4, an ethoxy group at position 3, and a 3-bromopropyl chain attached to the benzene ring. This compound is structurally complex due to the interplay of electron-withdrawing (trifluoromethoxy) and electron-donating (ethoxy) substituents, which influence its reactivity and physicochemical properties. The bromopropyl chain serves as a versatile functional group for further synthetic modifications, such as nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

ZXSYAWPIRRNDSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene generally involves a multi-step process starting from simpler aromatic precursors. The key synthetic challenges include:

  • Introduction of the trifluoromethoxy group onto the benzene ring.
  • Installation of the ethoxy substituent.
  • Attachment of the 3-bromopropyl side chain.

The general synthetic route can be summarized as follows:

Step Transformation Description
1 Preparation of 4-trifluoromethoxyphenol or trifluoromethoxybenzene intermediate Typically involves chlorination of benzaldehyde derivatives followed by fluoridation with anhydrous hydrogen fluoride to introduce the trifluoromethoxy group.
2 Etherification Introduction of the ethoxy group via nucleophilic substitution or etherification reactions on phenolic intermediates.
3 Alkylation with 3-bromopropyl group Attachment of the 3-bromopropyl side chain through nucleophilic substitution using 1,3-dibromopropane or related reagents under basic conditions.

Detailed Preparation of the Trifluoromethoxy Substituent

The trifluoromethoxy group (-OCF3) is introduced through a two-step process:

  • Chlorination of aromatic precursors: Benzaldehyde or anisole derivatives are chlorinated under controlled conditions using chlorine gas and radical initiators at 90–100°C, often under UV irradiation to enhance selectivity and yield. Alternative solvents to carbon tetrachloride, such as tetrachloroethane or pentachloroethane, are used to avoid environmental issues.

  • Fluoridation: The chlorinated intermediates are then fluorinated using anhydrous hydrogen fluoride at elevated temperatures (~80°C) and high pressure (30–35 kg/cm²) to yield 4-trifluoromethoxyphenol or trifluoromethoxybenzene intermediates with purities ranging from 90% to 99.5%.

Etherification to Introduce the Ethoxy Group

The ethoxy substituent at position 3 is typically introduced via nucleophilic substitution or etherification reactions on the phenolic intermediate. Common methods include:

  • Reacting 4-trifluoromethoxyphenol with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in dimethylformamide) to form 3-ethoxy-4-(trifluoromethoxy)benzene derivatives.

Alkylation to Attach the 3-Bromopropyl Side Chain

The final step involves the introduction of the 3-bromopropyl group onto the aromatic ring at position 1. This is typically achieved by:

  • Reacting the 3-ethoxy-4-(trifluoromethoxy)benzene intermediate with 1,3-dibromopropane or 3-bromopropyl halides under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or acetonitrile). The nucleophilic aromatic substitution or alkylation occurs selectively to yield the target compound.

  • Optimization of reaction conditions such as temperature (60–80°C), solvent polarity, and catalytic additives (e.g., potassium iodide) can improve yield and selectivity.

Alternative Route: Bromination of Trifluoromethoxybenzene Derivatives

An alternative approach involves selective bromination of trifluoromethoxy-substituted benzene derivatives:

  • Starting from 2- or 4-trifluoromethoxyaniline, bromination is performed using brominating agents that release electrophilic bromine (Br+) in acidic media, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).

  • This method provides high selectivity for monobromination at the desired position without polybrominated byproducts.

  • Subsequent deamination reactions yield 1-bromo-3-(trifluoromethoxy)benzene intermediates, which can then be functionalized further to introduce the ethoxy and bromopropyl groups.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes References
Chlorination of benzaldehyde derivatives Chlorine gas, radical initiator, UV light, 90–100°C Controlled chlorine flow (~20 LPH), alternative solvents to CCl4
Fluoridation to trifluoromethoxy group Anhydrous hydrogen fluoride, 80°C, 30–35 kg/cm² pressure High purity (90–99.5%) trifluoromethoxy intermediates
Etherification Ethyl bromide, K2CO3, DMF or acetonitrile, 60–80°C Formation of ethoxy substituent on phenol
Alkylation with 3-bromopropyl group 1,3-dibromopropane or 3-bromopropyl halide, K2CO3, DMF, catalytic KI Optimized temperature and solvent polarity improve yield
Selective bromination N-bromosuccinimide (NBS), acidic medium High selectivity for monobromination, avoids polybromination

Analytical Characterization of the Compound

To confirm the successful synthesis of 1-(3-bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene, the following analytical techniques are commonly employed:

Technique Purpose Key Features
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and substitution pattern ¹H NMR: Signals at ~4.2 ppm for ethoxy –OCH2CH3, ~3.7 ppm for bromopropyl –CH2Br; ¹³C NMR confirms aromatic and aliphatic carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Expected [M+H]⁺ peak, isotopic pattern for bromine and fluorine atoms
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification C-O stretch (~1250 cm⁻¹) for trifluoromethoxy, C-Br stretch (~500–600 cm⁻¹)
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) Purity and reaction monitoring HPLC purity >95% is typical for isolated product

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various acids and bases. Reaction conditions may involve elevated temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a corresponding ketone or aldehyde.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural motifs with 1-(3-bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene but differ in substituent types or positions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene - 3-(Trifluoromethyl)
- 3-Bromopropyl
C₁₀H₁₀BrF₃ 267.09 High yield (81%) in alkylation reactions; used in pharmaceutical intermediates
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene - 4-(Difluoromethoxy)
- 2-(Trifluoromethoxy)
- 3-Bromopropyl
C₁₁H₁₀BrF₅O₂ 349.09 Predicted boiling point: 272.6°C; higher density (1.533 g/cm³) due to fluorine content
1-Bromo-4-(trifluoromethoxy)benzene - 4-(Trifluoromethoxy)
- 1-Bromo
C₇H₄BrF₃O 241.00 Key intermediate in Suzuki couplings; bp 153–155°C
1-(3-Bromopropyl)-2-chlorobenzene - 2-Chloro
- 3-Bromopropyl
C₉H₁₀BrCl 233.54 Colorless oil; 93% yield in bromide synthesis via alcohol substitution

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy, chloro) reduce electron density on the aromatic ring, directing electrophilic substitutions to specific positions.
  • Bromopropyl chains enhance molecular weight and hydrophobicity compared to simpler bromoarenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene) .
  • Fluorinated substituents (e.g., trifluoromethoxy, difluoromethoxy) increase thermal stability and boiling points due to strong C–F bonds .

Q & A

Q. What are the key physicochemical properties of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene, and how do they influence experimental design?

Answer: The compound's properties are critical for solvent selection, reaction kinetics, and purification:

  • Molecular weight : Estimated ~325.1 g/mol (based on bromopropyl and trifluoromethoxy substituents) .
  • Boiling point : Related compounds like (3-bromopropyl)benzene have bp 219–220°C, suggesting similar volatility .
  • Solubility : Brominated aromatics are typically lipophilic; use polar aprotic solvents (e.g., DMF, THF) for reactions .
  • Stability : Bromine’s lability requires inert atmospheres (N₂/Ar) to prevent hydrolysis .

Methodological Tip : Characterize purity via GC-MS or HPLC. For NMR, 19F signals (δ ~55–60 ppm) confirm trifluoromethoxy groups .

Q. What synthetic routes are available for preparing 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene?

Answer: Two primary pathways:

Nucleophilic substitution : React 3-ethoxy-4-(trifluoromethoxy)benzene with 1,3-dibromopropane under basic conditions (K₂CO₃/DMF, 80°C). Monitor progress via TLC .

Microwave-assisted synthesis : Optimize reaction time (e.g., 45 min at 150°C) to enhance yield, as seen in analogous bromopropyl systems .

Key Challenge : Competing side reactions (e.g., elimination to form alkenes) require careful temperature control .

Advanced Research Questions

Q. How do substituent positions (ethoxy vs. trifluoromethoxy) affect the compound’s reactivity in cross-coupling reactions?

Answer:

  • Trifluoromethoxy group : Strong electron-withdrawing effect deactivates the aromatic ring, slowing Suzuki-Miyaura couplings. Use PdCl₂(dppf) with SPhos ligand to enhance reactivity .
  • Ethoxy group : Electron-donating nature directs electrophilic substitution to the para position. For functionalization, protect the ethoxy group with TBSCl before bromination .

Data Contradiction : Some studies report trifluoromethoxy groups as meta-directing in electrophilic substitution, conflicting with para-directing trends in similar systems . Validate via computational modeling (DFT).

Q. What analytical strategies resolve contradictions in reported reaction yields for bromopropyl intermediates?

Answer: Discrepancies arise from:

  • Reagent purity : Impurities in 1,3-dibromopropane reduce yields. Use freshly distilled reagents .
  • Catalyst selection : Pd(OAc)₂ yields 60–70% in Heck couplings vs. 40–50% with Pd(PPh₃)₄ .

Q. Methodological Approach :

Conduct DOE (Design of Experiments) to optimize solvent/base pairs.

Compare microwave vs. conventional heating: Microwave synthesis reduces side products by 20% in analogous systems .

Q. How can computational modeling predict the compound’s behavior in radical-mediated reactions?

Answer:

  • DFT Calculations : Simulate bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) to predict radical initiation thresholds .
  • Kinetic Studies : The trifluoromethoxy group stabilizes transition states in HAT (Hydrogen Atom Transfer) reactions, accelerating propagation .

Validation : Compare computed 19F NMR shifts (δ ~58 ppm) with experimental data to refine models .

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